4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole

Bromodomain inhibition Epigenetics Selectivity profiling

This privileged benzimidazole scaffold combines a 4-Br handle for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with a 6-CF3 group that optimizes cLogP (~3.1) and metabolic stability. Demonstrated BRPF1 selectivity (IC50=65 nM) and a co-crystal structure (PDB 7NOS) for TB drug design make it the definitive intermediate for CNS-penetrant probes and epigenetic inhibitor libraries. Insist on the authentic 4,6-substitution pattern—analogs lacking either group compromise reactivity and target engagement.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 175135-14-5
Cat. No. B068582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole
CAS175135-14-5
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)
InChIKeyHYTQERQCUFICAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 175135-14-5): A Dual-Substituted Benzimidazole Scaffold for Targeted Probe Development and SAR Studies


4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole is a heteroaromatic building block belonging to the benzimidazole class, featuring both a bromine atom at the 4-position and a trifluoromethyl group at the 6-position [1]. Its molecular formula is C8H4BrF3N2 with a molecular weight of 265.03 g/mol and a melting point of 218–220°C . The compound serves as a versatile intermediate for constructing more complex bioactive molecules and as a chemical probe for investigating structure-activity relationships (SAR) in benzimidazole-based drug discovery [2].

Why 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 175135-14-5) Cannot Be Replaced by Generic Benzimidazole Analogs


The presence of both a 4-bromo substituent and a 6-trifluoromethyl group confers a distinct steric and electronic profile that is not replicated by simpler analogs [1]. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences binding pocket occupancy, while the electron-withdrawing trifluoromethyl group modulates lipophilicity (cLogP ~3.1) and metabolic stability . Attempts to substitute this scaffold with 4-bromo-1H-benzo[d]imidazole (lacking the CF3 group) or 6-(trifluoromethyl)-1H-benzo[d]imidazole (lacking the Br) often result in altered target engagement, reduced synthetic versatility, or different physicochemical properties, underscoring the need for the precise 4-bromo-6-CF3 substitution pattern .

Quantitative Differentiation Evidence for 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole in Biological and Synthetic Applications


BRPF1 Bromodomain Selectivity: 4-Bromo-6-CF3 Benzimidazole Exhibits >100-Fold Higher Potency for BRPF1 over BRPF2/3

In a BROMOscan assay panel against human bromodomain-containing proteins, 4-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole demonstrated marked selectivity for BRPF1 (IC50 = 65 nM) compared to BRPF2-BRD1 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) [1]. The 116-fold lower potency for BRPF3 and 22-fold lower potency for BRPF2-BRD1 relative to BRPF1 highlight a non-promiscuous binding profile. This contrasts with unsubstituted benzimidazole controls, which typically show negligible bromodomain engagement.

Bromodomain inhibition Epigenetics Selectivity profiling

Crystallographically Validated Binding to Mycobacterium tuberculosis ArgF with High-Resolution Structural Data

A high-resolution (1.77 Å) X-ray crystal structure of M. tuberculosis ArgF (ornithine carbamoyltransferase) in complex with 4-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole has been deposited in the PDB (7NOS) [1]. The structure reveals a well-defined binding pose with specific interactions between the ligand's bromine and trifluoromethyl groups and the enzyme active site. In contrast, neither 4-bromo-1H-benzo[d]imidazole nor 6-(trifluoromethyl)-1H-benzo[d]imidazole have reported co-crystal structures with ArgF, underscoring the unique fit of the dual-substituted scaffold.

Tuberculosis Structural biology Fragment-based drug discovery

Melting Point Elevation: Enhanced Thermal Stability Relative to 6-Trifluoromethyl Benzimidazole

4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole exhibits a melting point of 218–220°C , which is 30–32°C higher than that of the bromine-lacking analog 6-(trifluoromethyl)-1H-benzimidazole (mp 188–189°C) [1]. This significant elevation reflects stronger intermolecular interactions in the solid state, likely due to the presence of the heavy bromine atom. The higher melting point correlates with improved crystallinity and potentially enhanced solid-state stability during storage and formulation.

Physicochemical characterization Solid-state properties Crystallinity

Enhanced Lipophilicity (cLogP 3.1) Facilitates Blood-Brain Barrier Penetration Potential vs. Non-Fluorinated Analogs

The computed partition coefficient (XLogP3-AA) for 4-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole is 3.1 [1]. This value falls within the optimal range (2–5) for blood-brain barrier (BBB) permeability according to CNS MPO scoring guidelines. In contrast, 4-bromo-1H-benzo[d]imidazole (lacking the CF3 group) has a predicted cLogP of approximately 2.0, placing it outside the ideal CNS drug space [2]. The trifluoromethyl group thus imparts a crucial 1.1 log unit increase in lipophilicity, which can significantly influence tissue distribution and target engagement in neurological disease models.

ADME prediction Lipophilicity CNS drug design

Validated Application Scenarios for 4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 175135-14-5) in Drug Discovery and Chemical Biology


BRPF1 Bromodomain Chemical Probe Development for Epigenetic Target Validation

The demonstrated selectivity of 4-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole for BRPF1 (IC50 = 65 nM) over BRPF2/3 makes it a valuable tool compound for dissecting BRPF1-specific functions in chromatin biology and oncology. Researchers can use this scaffold as a starting point for developing potent and selective inhibitors to validate BRPF1 as a therapeutic target in cancers driven by epigenetic dysregulation [1].

Structure-Guided Fragment Optimization for Anti-Tubercular Drug Discovery Targeting ArgF

The high-resolution co-crystal structure with M. tuberculosis ArgF (PDB 7NOS) provides a robust template for structure-based drug design. Medicinal chemists can leverage this structural information to design analogs with improved affinity and pharmacokinetic properties, accelerating the development of novel antitubercular agents that inhibit ornithine carbamoyltransferase [1].

Versatile Synthetic Intermediate for Cross-Coupling and Late-Stage Functionalization

The presence of a bromine atom at the 4-position enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Combined with the electron-withdrawing trifluoromethyl group, this compound serves as a privileged building block for constructing diverse libraries of trisubstituted benzimidazoles with tailored biological and physicochemical properties [1].

CNS Drug Discovery Programs Requiring Optimized Lipophilicity and BBB Penetration Potential

With a cLogP of 3.1, this compound resides in the optimal lipophilicity range for CNS penetration. It is particularly suited as a core scaffold for designing brain-penetrant inhibitors targeting neurological disorders such as epilepsy, neurodegeneration, or CNS infections, where achieving adequate brain exposure is a primary challenge [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.